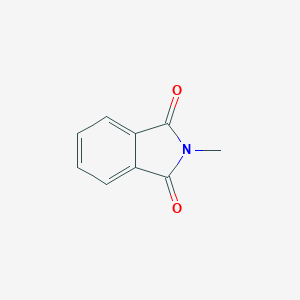

N-Methylphthalimide

Beschreibung

Eigenschaften

IUPAC Name |

2-methylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-10-8(11)6-4-2-3-5-7(6)9(10)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLYYQUMYFHCLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027198 | |

| Record name | N-Methylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

550-44-7 | |

| Record name | N-Methylphthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylphthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylphthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/647UP45J2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Methylphthalimide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylphthalimide is a chemical compound with the formula C₉H₇NO₂. It is a derivative of phthalimide (B116566) with a methyl group attached to the nitrogen atom. This white to off-white crystalline solid is a versatile intermediate in organic synthesis, finding applications in the production of pharmaceuticals, agrochemicals, and dyes.[1][2] Its utility stems from the reactive nature of the phthalimide group, which can be used to introduce a protected nitrogen atom into a molecule. This guide provides an in-depth overview of the chemical properties, structure, and experimental protocols related to this compound.

Chemical Structure and Properties

This compound consists of a phthalimide core, a bicyclic aromatic structure, with a methyl group bonded to the nitrogen atom.

Structure:

References

N-Methylphthalimide: A Versatile Reagent in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Methylphthalimide (NMP), a derivative of phthalimide (B116566), has emerged as a crucial building block and versatile reagent in organic synthesis. Its unique structural features and reactivity have led to its application in a wide array of chemical transformations, ranging from classical reactions to modern photocatalytic processes. This technical guide provides a comprehensive overview of the primary uses of this compound in organic synthesis, with a focus on its role in the preparation of key intermediates and its participation in advanced photochemical reactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

This compound as a Precursor for Key Synthetic Intermediates

This compound is a foundational molecule for the synthesis of various substituted aromatic compounds, which are pivotal in the production of pharmaceuticals, agrochemicals, and dyes. Two of the most significant transformations are its nitration and the subsequent reduction to its amino derivative.

Nitration of this compound

The nitration of this compound provides access to nitro-substituted phthalimides, which are precursors to a variety of functionalized molecules, including monomers for heat-resistant polymers.[1] The reaction typically yields a mixture of 3-nitro-N-methylphthalimide and 4-nitro-N-methylphthalimide. The regioselectivity of the nitration can be influenced by the reaction conditions.

A common method for the nitration of this compound involves the use of concentrated nitric acid in the presence of concentrated sulfuric acid.[1] This process has been optimized to achieve high yields of the nitrated products. More recently, an all-nitric acid process has been developed, which eliminates the need for sulfuric acid and offers high yields over a wider range of temperatures.[2]

Table 1: Nitration of this compound under Various Conditions

| Nitrating Agent(s) | Solvent | Temperature (°C) | Reaction Time | Product Distribution (4-nitro:3-nitro) | Total Yield (%) | Reference |

| Conc. HNO₃, Conc. H₂SO₄ | Methylene (B1212753) Chloride | 60-80 | Not Specified | ~94:5 | 89.3 | [1] |

| Conc. HNO₃ | None | 45 | 3 hours | Not Specified | >96.5 | [2] |

| Conc. HNO₃ | None | 35 | 3 hours | Not Specified | High | [2] |

| Conc. HNO₃ | None | 25 | 24 hours | Not Specified | 99.9 | [2] |

Experimental Protocol: Nitration of this compound in a Sulfuric Acid/Methylene Chloride System [1]

-

Reaction Setup: A solution of this compound is prepared in a solvent mixture of concentrated sulfuric acid (98-103%) and methylene chloride.

-

Nitration: Concentrated nitric acid (98-100%) is added to the solution while maintaining the temperature between 60°C and 80°C.

-

Work-up: After the reaction is complete, the nitrated products are extracted from the reaction mixture using methylene chloride.

-

Analysis: The product composition is determined by gas chromatography, revealing a mixture of approximately 94% 4-nitro-N-methylphthalimide and 5% 3-nitro-N-methylphthalimide. The total yield of the nitrated products is reported to be 89.3%.

Experimental Protocol: Nitration of this compound in an All-Nitric Acid System [2]

-

Reaction Setup: this compound (10 parts by weight) is dissolved in 98% nitric acid (100 parts by weight) at an initial temperature of 20°C.

-

Nitration: The reaction mixture is heated to 45°C and maintained at this temperature for 3 hours.

-

Work-up: The reaction mixture is cooled to room temperature to afford the product mixture.

-

Analysis: The reaction is reported to yield over 96.5% of a mixture of 4- and 3-nitro-N-methylphthalimide.

Caption: Nitration of this compound to yield 4- and 3-nitro isomers.

Synthesis of 4-Amino-N-methylphthalimide

4-Amino-N-methylphthalimide is a valuable intermediate, particularly in the synthesis of chemiluminescent reagents like isoluminol and its derivatives.[3] It is also used in the production of dyes.[4] The synthesis of 4-amino-N-methylphthalimide is typically achieved through the reduction of 4-nitro-N-methylphthalimide. While specific, detailed protocols for this reduction are not extensively documented in the readily available literature, the transformation is a standard procedure in organic chemistry, often accomplished using reducing agents such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation.

This compound in Photochemical Reactions

This compound and its derivatives have garnered significant attention for their utility in a variety of photochemical transformations. These reactions, often proceeding through single-electron transfer (SET) mechanisms, provide powerful tools for the construction of complex molecular architectures under mild conditions.

Photoreduction and Electroreduction

Early studies on the photochemistry of this compound demonstrated its susceptibility to photoreduction. For instance, the photoreduction of this compound with 2,3-dimethyl-2-butene (B165504) has been reported to proceed via an electron transfer mechanism.[5] Furthermore, this compound can undergo selective electroreduction to yield 3-hydroxy-2-methyl-isoindolin-1-one.

Single-Electron Transfer (SET)-Induced Photoadditions

This compound participates in photoaddition reactions with various substrates through a single-electron transfer (SET) pathway. A notable example is its reaction with silyl (B83357) enol ethers.[6] Irradiation of this compound in the presence of a cyclic silyl enol ether leads to the formation of photoreduced phthalimides and photoaddition products. The proposed mechanism involves an initial SET from the silyl enol ether to the excited state of this compound, followed by desilylation and subsequent radical coupling. In the case of acyclic silyl enol ethers, the reaction can competitively lead to the formation of oxetanes via a [2+2] photocycloaddition (Paternò-Büchi reaction).[6]

Caption: General mechanism for the SET-induced photoaddition of silyl enol ethers to this compound.

Visible-Light-Driven Photocatalytic Annulations

More recently, derivatives of this compound have been employed in visible-light-driven photocatalytic reactions. For example, N-[(trimethylsilyl)methyl]phthalimide can undergo [3+2] and [3+2+3] annulation reactions with electron-deficient alkenes and alkynes.[7][8] These reactions are facilitated by an appropriate photocatalyst that can induce triplet energy transfer to the phthalimide derivative upon irradiation with visible light. This approach offers a milder alternative to traditional UV-irradiated photochemical reactions.

Experimental Workflow: Visible-Light-Driven [3+2] Annulation [7]

-

Reactants: N-[(trimethylsilyl)methyl]phthalimide and an electron-deficient alkene are used as the starting materials.

-

Photocatalyst: An iridium-based photocatalyst, such as [Ir(dF-CF₃-ppy)₂(bpy)]PF₆, is employed.

-

Irradiation: The reaction mixture is irradiated with blue LEDs.

-

Product Formation: The reaction proceeds via a proposed diradical intermediate to yield the [3+2] annulation product.

Caption: Experimental workflow for the visible-light-driven photocatalytic [3+2] annulation reaction.

N-Phthalimide Derivatives as Pro-Photosensitizers

A fascinating and recent application of N-phthalimide derivatives is their use as pro-photosensitizers in photoredox reactions. Specifically, N-(acetoxy)phthalimide has been shown to facilitate decarboxylative arylthiation reactions under visible light irradiation without the need for an external photocatalyst.[9]

In this process, the N-(acetoxy)phthalimide derivative is believed to form a complex with an inorganic base, and this complex can absorb visible light. This photoexcitation initiates a single-electron transfer process, leading to a decarboxylative coupling reaction. This discovery opens up new avenues for designing novel, metal-free photoredox systems.

This pro-photosensitizer strategy has also been extended to other transformations, such as the decarboxylative intramolecular arene alkylation, which provides access to fused, partially saturated cyclic structures of interest in medicinal chemistry.[10][11] These reactions are often carried out using an organic photocatalyst and visible light, with N-(acyloxy)phthalimides serving as radical precursors.

Applications in Pharmaceutical and Agrochemical Synthesis

The derivatives of this compound are valuable intermediates in the synthesis of a range of biologically active molecules.

-

Pharmaceuticals: Phthalimide derivatives have been investigated for a variety of pharmacological activities, including anxiolytic properties. For example, N-benzoyl-3-nitro-phthalimide has shown potential as an anxiolytic agent.[12] The synthesis of such compounds often involves the initial preparation of a substituted phthalimide, which can be derived from this compound or its nitrated analogs.

-

Agrochemicals: In the agrochemical sector, nitro-substituted N-methylphthalimides serve as intermediates in the synthesis of pesticides and herbicides.[13] The nitro group can be readily transformed into other functionalities, allowing for the construction of diverse molecular scaffolds with desired biological activities.

Conclusion

This compound is a highly versatile and valuable compound in the toolkit of synthetic organic chemists. Its utility spans from being a fundamental building block for key intermediates like nitro- and amino-substituted phthalimides to its participation in sophisticated photochemical reactions. The ability of this compound and its derivatives to engage in single-electron transfer processes under visible light irradiation has opened up new frontiers in photocatalysis and the development of pro-photosensitizers. As the demand for efficient and sustainable synthetic methodologies continues to grow, the applications of this compound in the synthesis of complex molecules for the pharmaceutical and agrochemical industries are expected to expand further. This guide provides a snapshot of its current key applications, offering a foundation for further exploration and innovation in the field.

References

- 1. US3933852A - Process for making N-methyl nitrophthalimides - Google Patents [patents.google.com]

- 2. data.epo.org [data.epo.org]

- 3. Synthesis of this compound and its derivatives_Chemicalbook [chemicalbook.com]

- 4. CN103965094A - N-methyl-4-amino-5-bromo-phthalimide synthesis method - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Collection - Visible-Light-Driven Photocatalytic [3+2]- and [3+2+3]-Annulation Reactions of Nâ[(Trimethylsilyl)methyl]phthalimide with Electron-Deficient Alkenes and Alkynes - Organic Letters - Figshare [figshare.com]

- 8. Visible-Light-Driven Photocatalytic [3+2]- and [3+2+3]-Annulation Reactions of N-[(Trimethylsilyl)methyl]phthalimide with Electron-Deficient Alkenes and Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An N-(acetoxy)phthalimide motif as a visible-light pro-photosensitizer in photoredox decarboxylative arylthiation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Decarboxylative Intramolecular Arene Alkylation Using N-(Acyloxy)phthalimides, an Organic Photocatalyst, and Visible Light [organic-chemistry.org]

- 11. Decarboxylative Intramolecular Arene Alkylation Using N-(Acyloxy)phthalimides, an Organic Photocatalyst, and Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. brieflands.com [brieflands.com]

- 13. US4005102A - Process for making 4-nitro-n-methylphthalimide - Google Patents [patents.google.com]

An In-depth Technical Guide to N-Methylphthalimide (CAS 550-44-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylphthalimide (CAS 550-44-7) is a pivotal chemical intermediate with broad applications in organic synthesis, pharmaceuticals, and materials science. This document provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, detailed synthesis and purification protocols, spectroscopic analysis, and its emerging role in drug discovery and development. Particular attention is given to its function as a synthetic precursor and its potential biological activities, including the inhibition of acetyl-coenzyme A synthetase and the engagement of cellular signaling pathways relevant to cancer therapeutics.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 550-44-7 | [1][2] |

| Molecular Formula | C₉H₇NO₂ | [1][2] |

| Molecular Weight | 161.16 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 129-132 °C | [3][4] |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water. Soluble in hot ethanol (B145695) and acetic acid. | [3] |

| Purity | Typically >98% | |

| InChI Key | ZXLYYQUMYFHCLQ-UHFFFAOYSA-N | [2][5][6] |

Synthesis and Purification

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of phthalic anhydride (B1165640) with methylamine (B109427).[7][8]

Materials:

-

Phthalic anhydride (1.0 eq)

-

Methylamine (gas or aqueous solution, 1.05-1.3 eq)[7]

-

Inert gas (e.g., Nitrogen or Argon)

-

Water-soluble solvent (e.g., Dimethylformamide)[7]

-

Reaction vessel (four-hole glass reaction bottle) equipped with a stirrer, gas inlet, thermometer, and condenser.

Procedure:

-

Charge the reaction vessel with phthalic anhydride (e.g., 400g).[7]

-

Heat the vessel to 180 ± 10 °C under an inert atmosphere with stirring.[7]

-

Slowly introduce methylamine gas (e.g., 90g) into the molten phthalic anhydride over a period of 2.5 hours.[7] Alternatively, an aqueous solution of methylamine can be used at 150°C for 4 hours.[1]

-

Maintain the reaction temperature and stirring for the specified duration.

-

After the reaction is complete, while still hot, carefully add the reaction mixture to a container with a water-soluble solvent like dimethylformamide (e.g., 900g).[7]

-

Allow the solution to cool, which will cause the this compound to precipitate as white crystals.[7]

-

Collect the crystals by filtration and dry them to obtain the final product.

Expected Yield: 95% with a purity of 99.6%.[7]

Purification

The primary method for purifying crude this compound is recrystallization.

Materials:

-

Crude this compound

-

Ethanol (absolute) or Acetic Acid

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

-

Ice bath

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol or acetic acid to dissolve the solid completely.

-

If any insoluble impurities remain, perform a hot gravity filtration.

-

Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize crystal yield, place the flask in an ice bath for 30 minutes.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

-

Dry the crystals in a vacuum oven or air dry to remove residual solvent.

Spectroscopic Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the methyl protons.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |

| ~7.7-7.9 | Multiplet | 4H | Aromatic protons (C₆H₄) | [3] |

| ~3.1 | Singlet | 3H | Methyl protons (N-CH₃) | [3] |

Solvent: CDCl₃

FT-IR Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands for the carbonyl groups and other functional groups present in the molecule.

Table 3: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| ~1770-1780 | Strong | Asymmetric C=O stretching (imide) | |

| ~1700-1715 | Strong | Symmetric C=O stretching (imide) | |

| ~1380 | Medium | C-N stretching | |

| ~3050-3100 | Weak | Aromatic C-H stretching | |

| ~2950 | Weak | Aliphatic C-H stretching (methyl) |

Applications in Drug Development and Biological Activity

This compound serves as a versatile building block in the synthesis of various pharmaceutically active compounds. Its derivatives have shown a range of biological activities.

Role as a Synthetic Intermediate

The phthalimide (B116566) group is often used as a protecting group for primary amines in organic synthesis, a strategy widely employed in the preparation of complex drug molecules. The N-methyl substituent can influence the reactivity and solubility of these intermediates.

Acetyl-Coenzyme A Synthetase Inhibition

This compound has been identified as an inhibitor of acetyl-coenzyme A synthetase. This enzyme plays a crucial role in cellular metabolism by catalyzing the formation of acetyl-CoA from acetate (B1210297) and coenzyme A. Inhibition of this enzyme can disrupt cellular energy metabolism and lipid biosynthesis, making it a potential target for the development of novel therapeutics, particularly in oncology and metabolic diseases. The precise mechanism of inhibition by this compound is an area of ongoing research.

mTOR Signaling Pathway Inhibition by a Related Compound

While direct studies on this compound's effect on the mTOR pathway are limited, a closely related compound, N-Hydroxyphthalimide (NHPI), has been shown to exhibit antitumor activity by suppressing the mTOR signaling pathway.[9][10] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[11][12] NHPI has been demonstrated to inhibit both mTORC1 and mTORC2 complexes, leading to cell cycle arrest and apoptosis in cancer cells.[9][10] Given the structural similarity, this suggests a potential avenue of investigation for this compound and its derivatives as mTOR pathway modulators.

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis and purification of this compound.

Proposed Inhibition of Acetyl-CoA Synthetase

Caption: Proposed inhibitory action of this compound on Acetyl-CoA Synthetase.

mTOR Signaling Pathway (Based on N-Hydroxyphthalimide)

References

- 1. Synthesis of this compound and its derivatives_Chemicalbook [chemicalbook.com]

- 2. This compound | C9H7NO2 | CID 11074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dea.gov [dea.gov]

- 4. prepchem.com [prepchem.com]

- 5. This compound(550-44-7) 1H NMR spectrum [chemicalbook.com]

- 6. This compound(550-44-7) IR Spectrum [chemicalbook.com]

- 7. CN1733726A - this compound preparation process - Google Patents [patents.google.com]

- 8. CN106117111A - The synthetic method of N methyl phthalimide - Google Patents [patents.google.com]

- 9. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction Mechanism of N-Methylphthalimide with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanism between N-methylphthalimide and primary amines. This reaction is a fundamental example of nucleophilic acyl substitution leading to the cleavage of the phthalimide (B116566) ring system. While structurally related to the cleavage step in the renowned Gabriel synthesis, the use of a primary amine as the cleaving agent presents its own distinct mechanistic pathway and experimental considerations. This document details the mechanism, presents comparative data, outlines experimental protocols, and provides visual diagrams to facilitate a deeper understanding for professionals in chemical and pharmaceutical development.

Core Reaction Mechanism: Nucleophilic Ring-Opening

The reaction of this compound with a primary amine (R-NH₂) proceeds via a nucleophilic addition-elimination mechanism at one of the carbonyl carbons of the phthalimide ring. The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon, which leads to the opening of the stable five-membered ring.

The overall transformation can be summarized in two principal stages:

-

Nucleophilic Attack and Formation of a Tetrahedral Intermediate: The lone pair of electrons on the nitrogen atom of the primary amine initiates a nucleophilic attack on one of the carbonyl carbons of the this compound. This results in the formation of a transient, high-energy tetrahedral intermediate where the carbonyl oxygen bears a negative charge and the attacking nitrogen atom carries a positive charge.

-

Ring-Opening and Product Formation: The tetrahedral intermediate collapses. The carbon-nitrogen bond of the phthalimide ring is cleaved, which is more favorable than the expulsion of the attacking primary amine. This ring-opening step is often facilitated by proton transfer events, which can be mediated by the solvent or other amine molecules. The final product is an N,N'-disubstituted phthalamide (B166641) derivative. For instance, the reaction with ethylenediamine (B42938) results in an adduct containing two units of this compound and one of ethylenediamine.[1][2]

This reaction pathway is a cornerstone of using the phthaloyl group as a protecting group for amines in organic synthesis.[3] Various primary amines, such as methylamine (B109427), can be employed as reagents to effectively remove the phthaloyl protecting group under mild conditions at room temperature.[2]

Mechanistic Diagram

The following diagram illustrates the step-by-step reaction mechanism.

Comparison with Other Cleavage Methods

While primary amines can effectively cleave the phthalimide ring, other reagents are more commonly employed, particularly in the context of the Gabriel synthesis for preparing primary amines from N-alkylphthalimides. The choice of reagent depends on factors like substrate sensitivity and desired reaction conditions.[3] The most common alternative is hydrazinolysis.

| Cleavage Method | Reagent | Conditions | Byproduct | Advantages | Disadvantages |

| Aminolysis | Primary Amine (e.g., R-NH₂) | Often room temperature, neutral conditions.[2] | N,N'-disubstituted phthalamide | Mild conditions.[2] | Can be slow; separation of the desired amine from the phthalamide byproduct can be complex. |

| Hydrazinolysis | Hydrazine Hydrate (NH₂NH₂) | Refluxing ethanol, neutral conditions.[3][4] | Phthalhydrazide (cyclic, stable precipitate) | Mild, neutral conditions; byproduct precipitation drives reaction.[3][4] | Hydrazine is highly toxic. |

| Basic Hydrolysis | Strong Base (e.g., NaOH, KOH) | Harsh conditions, often requires heat.[3] | Phthalate salt | Inexpensive reagents. | Not suitable for base-sensitive functional groups.[4][5] |

| Acidic Hydrolysis | Strong Acid (e.g., H₂SO₄) | Harsh conditions, high temperatures.[3] | Phthalic acid | Useful for acid-stable molecules. | Often slow and requires harsh conditions.[3][6] |

Experimental Protocols

The following are generalized protocols for the cleavage of an N-substituted phthalimide using a primary amine, adapted from literature procedures.

Protocol: Aminolysis using Aqueous Methylamine

This protocol describes a general procedure for the cleavage of an N-substituted phthalimide using an aqueous solution of methylamine.[2][3]

Materials:

-

N-substituted phthalimide

-

40% Aqueous methylamine solution

-

Dichloromethane (B109758) (or other suitable organic solvent)

-

Aqueous HCl (e.g., 2M)

-

Aqueous NaOH (e.g., 2M)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and TLC setup

Procedure:

-

Reaction Setup: Dissolve the N-substituted phthalimide in a suitable organic solvent like dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Add an excess of 40% aqueous methylamine solution to the flask.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can range from a few hours to overnight.

-

Workup - Byproduct Removal: Once the reaction is complete, remove the solvent and excess methylamine under reduced pressure using a rotary evaporator.

-

Acidification: To the residue, add an aqueous HCl solution. This will protonate the desired primary amine, making it water-soluble, and will precipitate the N,N'-dimethylphthalamide byproduct.

-

Filtration: Filter the mixture to remove the solid N,N'-dimethylphthalamide precipitate.

-

Workup - Amine Isolation: Transfer the aqueous filtrate to a separatory funnel. Make the solution basic (pH > 12) by carefully adding an aqueous NaOH solution. This deprotonates the amine salt, liberating the free primary amine.

-

Extraction: Extract the liberated primary amine into an organic solvent such as dichloromethane (perform 3 extractions).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude primary amine.

-

Purification: Purify the crude product by distillation or column chromatography as required.

Experimental Workflow Diagram

Logical Relationships in Phthalimide Cleavage

The phthalimide group serves as a robust protecting group for primary amines. Its removal is a critical step in synthetic sequences like the Gabriel synthesis. The choice of cleavage method is dictated by the overall molecular structure and the presence of other functional groups.

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. benchchem.com [benchchem.com]

- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

N-Methylphthalimide Derivatives: A Technical Guide to Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methylphthalimide (NMP) derivatives, covering their synthesis, diverse applications, and the underlying scientific principles. This compound, an important organic chemical intermediate, serves as a foundational molecule for a vast array of derivatives with significant potential in pharmaceuticals, materials science, and beyond.[1][2] The versatility of the phthalimide (B116566) scaffold allows for extensive chemical modification, leading to compounds with a wide range of biological and photophysical properties.[3][4]

Core Chemistry and Synthesis

This compound (2-methyl-1H-isoindole-1,3(2H)-dione) is a white, crystalline solid derived from phthalimide.[5] Its structure, featuring a methyl group attached to the nitrogen of the phthalimide ring, is the starting point for numerous synthetic pathways.[4][6]

Synthesis of this compound

Several methods have been established for the synthesis of this compound, primarily from phthalic anhydride (B1165640).

Experimental Protocol 1: From Phthalic Anhydride and Aqueous Methylamine (B109427) [1]

-

Reactants: Phthalic anhydride and aqueous methylamine.

-

Procedure:

-

Combine phthalic anhydride and methylamine in a molar ratio of 1:2.

-

Heat the reaction mixture to 150°C.

-

Maintain the reaction for 4 hours.

-

-

Yield: This method can achieve a yield of up to 85.5%.[1]

-

Purification: The product can be purified by recrystallization from absolute ethanol (B145695) or acetic acid.[7][8]

Experimental Protocol 2: From Phthalic Anhydride and Dimethyl Carbonate (DMC) [1][9]

-

Reactants: Phthalic anhydride (PA), potassium hydroxide, dimethyl carbonate (DMC).

-

Catalyst and Solvent: Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst and N,N-dimethylformamide (DMF) as a solvent.[1][9]

-

Procedure:

-

Phthalic anhydride is first converted to potassium phthalimide (PAP) using potassium hydroxide.

-

The resulting PAP is then methylated with dimethyl carbonate.

-

The optimal reaction conditions are a molar ratio of n(PAP):n(DMC) of 1:2, with the amount of TBAB being 4% of n(PAP).

-

The reaction is carried out at 120°C for 4 hours.

-

Synthesis of this compound Derivatives

The this compound core can be further functionalized to create a library of derivatives. A common modification is nitration, followed by reduction to form amino derivatives, which are key intermediates for many applications.[2]

Experimental Protocol 3: Synthesis of 4-Nitro-N-methylphthalimide [10][11]

-

Reactants: this compound, mixed sulfuric and nitric acids.

-

Procedure:

-

Prepare a mixed acid solution with a molar ratio of H₂SO₄ to HNO₃ of 3:1.

-

The molar ratio of this compound to the mixed acid should be 1:1.1.

-

Add the mixed acid to the this compound while maintaining the temperature between 20-30°C.

-

After the addition is complete, allow the reaction to proceed at 55-60°C for 4 hours.

-

-

Yield: This nitration process can achieve a yield of 81%.[10]

A general workflow for the synthesis of NMP and its subsequent derivatization is illustrated below.

Caption: General synthesis workflow for this compound derivatives.

Pharmaceutical Applications

This compound derivatives are a cornerstone in medicinal chemistry, serving as key intermediates and active pharmaceutical ingredients (APIs) for a multitude of therapeutic areas.[5][12]

Anticancer Agents

Numerous NMP derivatives have demonstrated potent anticancer activity against various cancer cell lines.[13][14] Their mechanisms of action are diverse, often involving the induction of apoptosis and the inhibition of critical signaling pathways. For instance, N-Hydroxyphthalimide (NHPI) has been shown to selectively inhibit the proliferation of breast (BT-20) and colon (LoVo, HT-29) cancer cells by suppressing the mTOR signaling pathway.[15]

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-Hydroxyphthalimide (NHPI) | BT-20 (Breast) | 3.14 ± 0.06 | [15] |

| N-Hydroxyphthalimide (NHPI) | LoVo (Colon) | 4.05 ± 0.12 | [15] |

| N-Hydroxyphthalimide (NHPI) | HT-29 (Colon) | 11.54 ± 0.12 | [15] |

| Halogenated Schiff base (H6) | HT-29 (Colon) | - | [13][14] |

| Halogenated Schiff base (H6) | MCF-7 (Breast) | - | [13][14] |

| Compound 8f (N-substituted acrididine-1,8-dione) | A431 (Skin) | Favorable | [16] |

| Compound 8f (N-substituted acrididine-1,8-dione) | H460 (Lung) | Favorable | [16] |

Note: Specific IC₅₀ values for H6 were not provided in the source material, but it was noted for its effective cancer inhibition.

The anticancer mechanism of some phthalimide derivatives involves the modulation of protein degradation through interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex, a mechanism famously employed by thalidomide (B1683933) and its analogs.[17] This leads to the degradation of specific proteins essential for cancer cell survival.[17]

Caption: mTOR signaling pathway inhibition by N-Hydroxyphthalimide (NHPI).

Enzyme Inhibitors

NMP derivatives have been identified as potent inhibitors of various enzymes, making them attractive candidates for treating metabolic diseases.

-

α-Glucosidase Inhibitors: Certain N-phenylphthalimide derivatives are effective inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[18][19] This makes them potential therapeutic agents for managing type 2 diabetes. For example, N-(2,4-dinitrophenyl)phthalimide is a potent inhibitor of yeast α-glucosidase and maltase.[18][19]

-

Cyclooxygenase (COX) Inhibitors: Derivatives of N-phenylphthalimide have been developed as cyclooxygenase (COX) inhibitors, suggesting their potential as anti-inflammatory agents.[20]

Table 2: Enzyme Inhibition by this compound Derivatives

| Derivative | Target Enzyme | IC₅₀ (mM) | Inhibition Type | Reference |

| N-(2,4-dinitrophenyl)phthalimide | Yeast α-glucosidase | 0.158 ± 0.005 | - | [18][19] |

| N-(2,4-dinitrophenyl)phthalimide | Maltase | 0.051 ± 0.008 | - | [18][19] |

| N-(2,4-dichlorophenyl)phthalimide | Yeast α-glucosidase | - | Competitive | [18] |

| N2-substituted-5-(p-toluenesulfonylamino)phthalimide analogs | Yeast α-glucosidase | 0.0023 - 2.0 | - | [21] |

Experimental Protocol 4: α-Glucosidase Inhibition Assay

-

Enzyme and Substrate: Yeast α-glucosidase and p-nitrophenyl-α-D-glucopyranoside (PNP-G) as the substrate.

-

Procedure:

-

Pre-incubate the α-glucosidase enzyme with various concentrations of the N-phenylphthalimide derivative in a phosphate (B84403) buffer (pH 6.9) at 37°C for 10 minutes.

-

Initiate the reaction by adding a range of concentrations of the PNP-G substrate to the mixture.

-

Monitor the absorbance to determine the rate of p-nitrophenol formation, which indicates enzyme activity.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

Perform kinetic studies using Lineweaver-Burk plots to determine the mode of inhibition (e.g., competitive).[18][19]

-

Caption: Experimental workflow for α-Glucosidase inhibition assay.

Other Therapeutic Areas

-

Anti-inflammatory and Analgesic: Phthalimide analogues have shown activity in experimental models of inflammatory and neuropathic pain.[22]

-

Antimicrobial: Various N-phthalimide derivatives exhibit broad-spectrum antimicrobial activity.[23][24][25]

-

Anticonvulsant: The phthalimide scaffold is also found in compounds with anticonvulsant properties.[23]

Applications in Materials Science and Imaging

The unique photophysical properties of NMP derivatives, particularly naphthalimide derivatives, make them highly valuable in materials science and bio-imaging.[26]

Fluorescent Probes

Naphthalimide derivatives are well-known for their excellent photophysical properties, including strong emission, high quantum efficiency, and good photostability.[27] Their fluorescence is often sensitive to the polarity of the surrounding environment, making them excellent candidates for fluorescent sensors.[27][28]

-

Ion Detection: A water-soluble naphthalimide-based probe has been developed for the "turn-on" fluorescent detection of mercury ions (Hg²⁺) in water samples, living cells, and even zebrafish.[29]

-

Hypoxia Imaging: Nitronaphthalimide probes can be used for fluorescence imaging of hypoxic conditions in cancer cells, as the nitro group quenches fluorescence until it is reduced in a low-oxygen environment.[30]

-

Cellular Imaging: Due to their ability to cross biological membranes, naphthalimide derivatives are used as fluorescent probes to study cellular environments and processes like protein folding and receptor internalization.[3][28][31]

Table 3: Photophysical Properties of Selected Naphthalimide Derivatives

| Derivative Class | Property | Value Range | Solvent/Condition | Reference |

| N-adamantylphthalimides | Fluorescence Quantum Yield (ΦF) | 0.02 - 0.49 | - | [32] |

| General Naphthalimides | Fluorescence Quantum Yield | 0.01 - 0.87 | Varies with solvent | [27] |

| General Naphthalimides | Fluorescence Lifetime | 0.5 - 9 ns | Varies with solvent | [27] |

Organic Electronics

The electron-accepting nature of the phthalimide and naphthalimide core makes these compounds suitable for use as n-type organic semiconductors in organic electronics.[33][34] These materials are essential for the fabrication of organic light-emitting diodes (OLEDs), solar cells, and other electronic devices.[34]

Agricultural and Industrial Applications

Beyond the laboratory and clinic, this compound derivatives have practical applications in agriculture and industry.

-

Agrochemicals: NMP serves as a precursor for the synthesis of herbicides and fungicides, which are crucial for crop protection.[5] It is also used as a plant growth regulator, interfering with the synthesis of gibberellins, which are hormones that control plant growth.[4]

-

Industrial Materials: NMP is used in the production of dyes, plastics, and synthetic rubbers.[5] It also acts as a cross-linking agent in the synthesis of polyurethane foams and is employed in the production of polyesters and polyamides.[5]

Conclusion

This compound and its derivatives represent a remarkably versatile class of compounds with a broad and expanding range of applications. From the development of targeted cancer therapies and novel enzyme inhibitors to the creation of sensitive fluorescent probes and advanced organic electronic materials, the NMP scaffold continues to be a fertile ground for scientific innovation. The synthetic accessibility and ease of functionalization of this core structure ensure that new derivatives with tailored properties will continue to emerge, driving progress across multiple scientific and industrial fields.

References

- 1. Synthesis of this compound and its derivatives_Chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. actascientific.com [actascientific.com]

- 4. Page loading... [guidechem.com]

- 5. chemneo.com [chemneo.com]

- 6. This compound | C9H7NO2 | CID 11074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 550-44-7 [chemicalbook.com]

- 8. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. DE2522818C2 - Process for the preparation of 4-nitro-N-methylphthalimide - Google Patents [patents.google.com]

- 12. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 14. researchgate.net [researchgate.net]

- 15. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Synthesis of N-phenylphthalimide derivatives as alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. N-phenylphthalimide-type cyclooxygenase (COX) inhibitors derived from thalidomide: substituent effects on subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis of some N-phthalimide derivatives and Evaluation their Biological Activity - The Pharmaceutical and Chemical Journal [tpcj.org]

- 25. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Research Progress on Naphthalimide Fluorescent Probes | Semantic Scholar [semanticscholar.org]

- 27. mdpi.com [mdpi.com]

- 28. 6-N,N-Dimethylamino-2,3-Naphthalimide a New Environment-Sensitive Fluorescent Probe in δ-Selective and μ-Selective Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 29. A novel water-soluble naphthalimide-based turn-on fluorescent probe for mercury ion detection in living cells and zebrafish - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 30. A Nitronaphthalimide Probe for Fluorescence Imaging of Hypoxia in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 31. dovepress.com [dovepress.com]

- 32. Photophysical properties and electron transfer photochemical reactivity of substituted phthalimides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 33. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 34. researchgate.net [researchgate.net]

Unveiling N-Methylphthalimide: A Technical Chronicle of Its Early Discovery and Synthesis

For Immediate Release

BERLIN, Germany – December 18, 2025 – N-Methylphthalimide, a cornerstone intermediate in modern organic synthesis, boasts a rich history rooted in the late 19th century. This technical guide delves into the early discovery and historical synthesis of this pivotal compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its origins. We will explore the seminal work of its discoverers, detail the initial experimental protocols, and present the earliest recorded quantitative data, providing a foundational perspective on this important molecule.

Introduction

This compound (C₉H₇NO₂) is an N-alkylated derivative of phthalimide (B116566), recognized for its utility as a precursor in the synthesis of primary amines and other complex organic structures. Its discovery was a direct consequence of the systematic investigation of phthalimide and its derivatives, a field of intense research in the latter half of the 19th century. This document aims to provide a detailed account of the initial synthesis and characterization of this compound, focusing on the historical context and experimental realities of the time.

The Dawn of N-Alkylphthalimides: The Gabriel Synthesis

The history of this compound is inextricably linked to the groundbreaking work of German chemist Siegmund Gabriel. In 1887, Gabriel published a seminal paper in the Berichte der deutschen chemischen Gesellschaft titled "Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen" (On a method for the preparation of primary amines from the corresponding halogen compounds).[1][2][3][4][5][6][7] This publication laid the foundation for what is now universally known as the Gabriel Synthesis .[1][2][3][4][5]

The Gabriel Synthesis is a robust method for preparing primary amines, avoiding the over-alkylation often encountered with the direct reaction of alkyl halides with ammonia. The process involves the N-alkylation of potassium phthalimide to form an N-alkylphthalimide intermediate, which is then cleaved to release the primary amine.[3][8][9] While Gabriel's primary goal was the synthesis of primary amines, his work inherently detailed the creation and isolation of N-alkylphthalimides, including this compound, as crucial intermediates. Although the alkylation of phthalimide with alkyl halides was first reported in 1884, it was Gabriel in 1887 who recognized the generality of the process and developed it into a comprehensive synthesis method.[8][9]

Early Experimental Protocols for the Synthesis of this compound

While accessing a direct English translation of Gabriel's 1887 experimental procedure for this compound is challenging, the principles of the Gabriel Synthesis provide a clear framework for its initial preparation. Later, more explicitly detailed methods emerged, building upon Gabriel's foundational work.

The Gabriel Method (Conceptual Reconstruction based on the 1887 publication)

The initial synthesis of this compound via the Gabriel synthesis would have involved two principal steps:

-

Formation of Potassium Phthalimide: Phthalimide is reacted with an alcoholic solution of potassium hydroxide. The acidic nature of the N-H proton in phthalimide facilitates its deprotonation by the base, forming the potassium salt.

-

N-Alkylation: The resulting potassium phthalimide is then treated with a methylating agent, such as methyl iodide or dimethyl sulfate, to yield this compound.

A later documented method, which reflects the early principles, involves reacting phthalic anhydride (B1165640) with methylamine (B109427) gas at elevated temperatures.[10]

Experimental Protocol: Synthesis from Phthalic Anhydride and Methylamine (Early 20th Century Method) [10]

-

Apparatus: A heated glass tube filled with glass beads, connected to an addition funnel and a receiver flask.

-

Procedure:

-

46 parts of phthalic anhydride are placed in the addition funnel and melted.

-

The molten phthalic anhydride is added as a slow stream into the glass tube, which is heated to 300°C.

-

Concurrently, methylamine gas is introduced into the tube at a rate of 1-2 parts per minute.

-

The reaction mixture flows through the heated glass beads.

-

The product, this compound, is collected in the receiver flask as a white solid. Excess methylamine and water produced during the reaction are vented.

-

This method was reported to produce a 72% yield of this compound.[10]

Quantitative Data from Early Investigations

The following table summarizes the key quantitative data for this compound as reported in early and subsequent literature. It is important to note that the precision of these measurements reflects the analytical capabilities of the era.

| Property | Reported Value(s) | Source(s) |

| Molecular Formula | C₉H₇NO₂ | [11] |

| Molecular Weight | 161.16 g/mol | [11] |

| Melting Point | 129-132 °C | [10][11][12] |

| 134-135 °C | [13] | |

| Boiling Point | 286 °C at 760 mmHg | [11][14] |

| Appearance | White solid | [10][13] |

| Yield (from Phthalic Anhydride) | 72% | [10] |

Signaling Pathways and Experimental Workflows

In the context of the early discovery of this compound, the concept of "signaling pathways" as understood in modern biochemistry is not applicable. The focus was on chemical transformations and reaction mechanisms. The logical relationship in the Gabriel synthesis is a straightforward sequence of reactions.

The experimental workflow of the time was centered on synthesis, purification, and characterization using the available techniques.

Logical Flow of the Gabriel Synthesis

The following diagram illustrates the logical progression of the Gabriel synthesis for preparing a primary amine, with the formation of this compound as the key intermediate step.

Caption: Logical workflow of the Gabriel Synthesis.

Early 20th Century Experimental Workflow for this compound Synthesis

This diagram outlines the typical experimental workflow for the synthesis of this compound from phthalic anhydride and methylamine as described in early 20th-century literature.

Caption: Experimental workflow for this compound synthesis.

Conclusion

The early history of this compound is a testament to the systematic and foundational chemical research of the late 19th and early 20th centuries. While Siegmund Gabriel's work on the synthesis of primary amines provided the crucial context and a reliable method for its preparation, subsequent researchers refined and detailed specific protocols for its synthesis. The early quantitative data, though lacking the precision of modern instrumentation, laid the groundwork for the characterization of this important compound. This historical perspective is invaluable for today's researchers, offering insights into the fundamental chemistry that underpins many of the synthetic routes still in use today. This compound remains a vital building block in the development of pharmaceuticals, dyes, and other fine chemicals, its utility enduring over a century after its initial discovery.

References

- 1. Sintesis Gabriel - Wikipedia bahasa Indonesia, ensiklopedia bebas [id.wikipedia.org]

- 2. Gabriel_synthesis [chemeurope.com]

- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. Sinteză Gabriel - Wikipedia [ro.wikipedia.org]

- 5. Síntese de Gabriel – Wikipédia, a enciclopédia livre [pt.wikipedia.org]

- 6. teses.usp.br [teses.usp.br]

- 7. pergamos.lib.uoa.gr [pergamos.lib.uoa.gr]

- 8. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. scribd.com [scribd.com]

- 10. prepchem.com [prepchem.com]

- 11. dea.gov [dea.gov]

- 12. This compound | 550-44-7 [chemicalbook.com]

- 13. Synthesis of this compound and its derivatives_Chemicalbook [chemicalbook.com]

- 14. Page loading... [guidechem.com]

N-Methylphthalimide Solubility in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Methylphthalimide in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document combines reported qualitative observations with expected solubility trends based on the behavior of the closely related compound, phthalimide (B116566). Furthermore, detailed experimental protocols for determining the solubility of this compound are provided to enable researchers to generate precise data for their specific applications.

Solubility Profile of this compound

This compound is a derivative of phthalimide with a methyl group attached to the nitrogen atom. This structural modification influences its physical and chemical properties, including its solubility in various organic solvents. Generally, this compound is a white to off-white crystalline powder.[1] Its solubility is a critical parameter in its synthesis, purification, and application in various fields, including as an intermediate in the production of pharmaceuticals and dyes.

Qualitative Solubility Data

Based on available information, the solubility of this compound in several common solvents has been described qualitatively.

Table 1: Qualitative Solubility of this compound and Expected Trends

| Solvent Class | Solvent | Reported Solubility of this compound | Expected Trend Based on Phthalimide Data |

| Protic Solvents | Water | Sparingly soluble, slightly soluble[1][2] | Low solubility expected. Phthalimide also has low water solubility which increases with temperature. |

| Methanol | Slightly soluble[3][4][5] | Moderate solubility expected, likely increasing with temperature. | |

| Ethanol | Recrystallization solvent[6][4] | Good solubility, especially at elevated temperatures, suitable for recrystallization. | |

| Propanol | Data not available | Moderate to good solubility expected, similar to other short-chain alcohols. | |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | Slightly soluble[6][3][4][5] | Good solubility expected. |

| N,N-Dimethylformamide (DMF) | Data not available | High solubility expected, as it is a powerful polar aprotic solvent. | |

| Acetone (B3395972) | Data not available | High solubility is anticipated. Phthalimide exhibits its highest solubility in acetone among many common solvents. | |

| Acetonitrile | Data not available | Moderate solubility is expected. | |

| Aprotic Nonpolar Solvents | Toluene | Data not available | Low solubility is expected. Phthalimide has very low solubility in toluene.[7] |

| Hexane | Data not available | Very low to negligible solubility is expected due to the significant difference in polarity. | |

| Halogenated Solvents | Dichloromethane (Methylene Chloride) | Data not available | Moderate to good solubility is expected. |

Note: The expected trends are inferred from the reported solubility data of the parent compound, phthalimide.[7][8][9] The presence of the methyl group in this compound may slightly decrease its polarity compared to phthalimide, which could lead to nuanced differences in solubility.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a well-defined experimental protocol is essential. The following sections detail a plausible methodology adapted from general procedures for organic compounds and studies on related molecules.[10][11][12][13][14]

Isothermal Shake-Flask Method

This is a widely recognized and reliable method for determining the thermodynamic solubility of a compound.

Apparatus and Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours). Preliminary studies may be needed to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen detection method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of this compound in the solvent at the specified temperature based on the concentration of the saturated solution.

-

Gravimetric Method

For solvents with high volatility and where a non-volatile solute is being measured, a gravimetric method can be employed.

Apparatus and Materials:

-

As listed in 2.1, with the addition of a vacuum oven and desiccator.

Procedure:

-

Preparation of Saturated Solutions: Follow step 1 as described in the Isothermal Shake-Flask Method (section 2.1).

-

Sample Collection:

-

After equilibration and settling, carefully pipette a known volume of the clear, saturated supernatant into a pre-weighed, dry evaporating dish.

-

-

Solvent Evaporation:

-

Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.

-

Once the solvent is completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

-

Quantification:

-

Weigh the evaporating dish containing the dried this compound residue.

-

The difference in weight before and after evaporation gives the mass of dissolved this compound.

-

Calculate the solubility, typically expressed in grams per 100 mL or grams per 100 g of solvent.

-

Visualizing Methodologies

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for solubility determination and a logical approach to solvent selection.

Caption: Experimental workflow for determining this compound solubility.

Caption: Logical workflow for solvent selection based on solubility.

References

- 1. Page loading... [guidechem.com]

- 2. This compound(550-44-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | 550-44-7 [amp.chemicalbook.com]

- 6. This compound | 550-44-7 [chemicalbook.com]

- 7. daneshyari.com [daneshyari.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmajournal.net [pharmajournal.net]

- 12. scribd.com [scribd.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. quora.com [quora.com]

N-Methylphthalimide: A Versatile Building Block for Advanced Polymer Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

N-Methylphthalimide (NMP), a readily available derivative of phthalimide (B116566), has emerged as a significant building block in the field of polymer chemistry. Its rigid, planar structure and the ability to be functionalized make it a valuable precursor for the synthesis of high-performance polymers, particularly polyimides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, rendering them suitable for demanding applications in aerospace, electronics, and medical devices. This technical guide provides a comprehensive overview of the synthesis of polymers derived from this compound, detailing experimental protocols, presenting key quantitative data, and illustrating the synthetic pathways.

From this compound to Polymerizable Monomers

The journey from this compound to a high-performance polymer begins with its conversion into polymerizable monomers. The two primary routes involve the synthesis of a diamine monomer, 4-amino-N-methylphthalimide, and a dianhydride monomer derived from N-methyl-4-nitrophthalimide.

Synthesis of Diamine Monomer: 4-Amino-N-methylphthalimide

The synthesis of 4-amino-N-methylphthalimide typically proceeds through the nitration of this compound followed by the reduction of the resulting nitro-intermediate.

Experimental Protocol: Synthesis of N-Methyl-4-nitrophthalimide

A common method for the nitration of this compound involves the use of a mixed acid system. In a typical procedure, this compound is dissolved in concentrated sulfuric acid. The solution is then cooled, and a mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining a low temperature (e.g., 20-30°C). After the addition is complete, the reaction mixture is stirred at an elevated temperature (e.g., 55-60°C) for several hours to ensure complete nitration. The reaction is then quenched by pouring it onto ice, and the precipitated N-methyl-4-nitrophthalimide is collected by filtration, washed, and dried. Yields for this reaction are reported to be around 81%.[1]

Experimental Protocol: Reduction to 4-Amino-N-methylphthalimide

The subsequent reduction of the nitro group to an amine can be achieved using various reducing agents. A common laboratory-scale method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrazine (B178648) or hydrogen gas. The N-methyl-4-nitrophthalimide is dissolved in a suitable solvent, the catalyst is added, and the reducing agent is introduced. The reaction is monitored until the starting material is consumed. The catalyst is then filtered off, and the 4-amino-N-methylphthalimide is isolated by removing the solvent and purified by recrystallization.

Synthesis of Dianhydride Monomer from N-Methyl-4-nitrophthalimide

The synthesis of a dianhydride monomer from N-methyl-4-nitrophthalimide is a multi-step process that involves the formation of a bisimide, followed by an exchange reaction to yield the dianhydride.

Experimental Protocol: Synthesis of Bisimide

The process begins with the displacement of the nitro group of 4-nitro-N-methylphthalimide with a salt of a dihydroxy compound, such as the disodium (B8443419) salt of bisphenol A. This reaction is typically carried out in a polar aprotic solvent. The resulting bisimide precipitates from the reaction mixture and can be purified.

Experimental Protocol: Transimidation to Dianhydride

The purified bisimide is then subjected to a transimidation reaction with a phthalic anhydride (B1165640) derivative. This exchange reaction yields the desired dianhydride monomer.[2] This dianhydride can then be used in polymerization reactions with various diamines.

The following diagram illustrates the synthetic pathways from this compound to the key polymerizable monomers.

Caption: Synthetic routes from this compound to key monomers.

Polymerization of this compound-Derived Monomers

Polyimides are typically synthesized via a two-step polycondensation reaction. The first step involves the reaction of a diamine with a dianhydride in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor. In the second step, the poly(amic acid) is converted to the final polyimide through thermal or chemical imidization, which involves the removal of water.

Experimental Protocol: Two-Step Polyimide Synthesis from 4-Amino-N-methylphthalimide

-

Poly(amic acid) Formation: In a dry, nitrogen-purged flask, 4-amino-N-methylphthalimide is dissolved in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). An equimolar amount of a dianhydride (e.g., pyromellitic dianhydride (PMDA) or 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA)) is then added in portions to the stirred solution. The reaction is allowed to proceed at room temperature under a nitrogen atmosphere for several hours to form a viscous poly(amic acid) solution.

-

Thermal Imidization: The poly(amic acid) solution is cast onto a glass plate to form a film. The film is then heated in a stepwise manner under a nitrogen atmosphere. A typical heating profile might be 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect the cyclodehydration and form the polyimide film.

The following diagram illustrates the general workflow for the two-step polyimide synthesis.

Caption: Two-step synthesis of polyimides from NMP-derived diamine.

Properties of Polyimides Derived from this compound

The incorporation of the this compound moiety into the polymer backbone can influence the final properties of the polyimide. While specific data for polymers derived directly from 4-amino-N-methylphthalimide is not extensively tabulated in readily available literature, the general properties of polyimides can be extrapolated. The rigid phthalimide group is expected to contribute to high glass transition temperatures (Tg) and good thermal stability. The properties can be tailored by the choice of the comonomer (dianhydride).

For context, a polyimide synthesized from 4-aminophenyl sulfone (4-APS) and 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) exhibits excellent thermal stability.[3] Similarly, polyimides based on other aromatic diamines and dianhydrides show a range of mechanical and thermal properties depending on their specific chemical structures.

Table 1: Representative Properties of Aromatic Polyimides

| Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (°C) | 5% Weight Loss Temp. (°C) |

| BPDA-PFMB | - | - | - | >500 (in N2) |

| BPDA-DMB | - | - | - | >500 (in N2) |

| PMDA/DMEPMA | 93.1 - 131 | 7.6 - 12 | >322 | 446 - 495 (in N2) |

| BPDA/DMEPMA | 93.1 - 131 | 7.6 - 12 | >322 | 446 - 495 (in N2) |

| BSAA/DMEPMA | 93.1 - 131 | 7.6 - 12 | 244 | 446 - 495 (in N2) |

Note: This table presents data for various polyimide systems to illustrate the typical range of properties. Specific data for polymers derived from 4-amino-N-methylphthalimide is needed for a direct comparison.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of high-performance polyimides. Through straightforward chemical transformations, it can be converted into both diamine and dianhydride monomers, providing access to a range of polymer structures. The resulting polyimides are anticipated to exhibit the high thermal stability and mechanical strength characteristic of this class of polymers. Further research into the specific properties of polyimides derived directly from 4-amino-N-methylphthalimide and NMP-derived dianhydrides will undoubtedly expand their application in advanced materials and technologies.

References

The Multifaceted Biological Activities of N-Methylphthalimide and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-methylphthalimide scaffold, a derivative of phthalimide (B116566), serves as a privileged structure in medicinal chemistry, giving rise to a diverse array of analogs with significant biological activities. These compounds have garnered considerable attention for their potential therapeutic applications, ranging from anticancer and anti-inflammatory to antimicrobial and enzyme-inhibiting properties. This technical guide provides an in-depth overview of the core biological activities of this compound and its analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and mechanisms.

Anticancer Activity

Certain analogs of this compound have demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines. A notable example is N-hydroxyphthalimide, which has been shown to selectively inhibit the proliferation of specific cancer cells through the modulation of critical cell signaling pathways.[1]

Quantitative Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative this compound analogs against several cancer cell lines.

| Compound/Analog | Cancer Cell Line | IC50 Value (µM) | Reference |

| N-Hydroxyphthalimide | BT-20 (Breast Carcinoma) | ~5-10 | [1] |

| N-Hydroxyphthalimide | LoVo (Colon Adenocarcinoma) | ~5-10 | [1] |

| 4-Amino-N-methylphthalimide Analog (EGFRi) | MCF-7 (Breast) | 3.96 | |

| 4-Amino-N-methylphthalimide Analog (EGFRi) | MDA-MB-231 (Breast) | 6.03 | |

| N-substituted acrididine-1,8-dione hybrid (8f) | A549 (Lung) | Favorable | [2] |

| N-substituted acrididine-1,8-dione hybrid (8f) | A431 (Skin) | Favorable | [2] |

Signaling Pathway: mTOR Inhibition by N-Hydroxyphthalimide

N-Hydroxyphthalimide exerts its antitumor effect in cell lines such as BT-20 and LoVo by suppressing the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1][3][4] It effectively inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to G2/M phase cell cycle arrest and induction of apoptosis via the mitochondrial pathway.[1][3] This dual inhibition prevents the feedback activation of Akt, a common resistance mechanism when only mTORC1 is targeted.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6][7]

-

Cell Plating: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration.

Anti-inflammatory Activity

Several this compound analogs exhibit significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α).[8][9]

Quantitative Data: Anti-inflammatory Activity

| Compound/Analog | Assay | Target | Inhibition/Effect | Reference |

| N-phenyl-phthalimide sulfonamide (LASSBio 468) | LPS-induced neutrophil recruitment (in vivo) | TNF-α level | ED50 = 2.5 mg/kg | [8] |